molecular formula C4HCl3N2 B138864 2,4,6-Trichloropyrimidine CAS No. 3764-01-0

2,4,6-Trichloropyrimidine

Cat. No.: B138864
CAS No.: 3764-01-0
M. Wt: 183.42 g/mol
InChI Key: DPVIABCMTHHTGB-UHFFFAOYSA-N
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Description

2,4,6-Trichloropyrimidine (CAS: 3764-01-0) is a halogenated heterocyclic compound with the molecular formula C₄HCl₃N₂ and a molecular weight of 183.42 g/mol. It is a white crystalline solid with a melting point of 23–25°C and a boiling point of 210–215°C . Synthesized via the chlorination of barbituric acid using phosphorus oxychloride (POCl₃) , it serves as a versatile intermediate in pharmaceuticals, agrochemicals, and reactive dyes.

In textile applications, this compound improves anti-pilling performance in cellulose blends and enhances the anti-wrinkle properties of silk fabrics by forming covalent bonds with silk fibroin under mild alkaline conditions (3 g/L TLP, 65°C, 40 min) . It also increases dye affinity for reactive dyes without compromising wash fastness .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trichloropyrimidine can be synthesized through the chlorination of barbituric acid using phosphorus oxychloride as the chlorinating agent. The reaction typically involves refluxing barbituric acid with phosphorus oxychloride in the presence of a deacidification agent, such as dimethylaniline. The reaction yields this compound with a high degree of purity and efficiency .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity while minimizing environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichloropyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of chlorine atoms makes it highly reactive towards nucleophiles, leading to the formation of substituted pyrimidines .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are various substituted pyrimidines, which have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Organic Synthesis

2,4,6-Trichloropyrimidine serves as a crucial building block for synthesizing more complex pyrimidine derivatives. Its ability to undergo nucleophilic substitution reactions allows for the formation of various substituted pyrimidines. These derivatives are essential in the development of pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound has been utilized in the synthesis of several biologically active molecules. Notably, it is a key intermediate in the production of:

  • Etravirine : An anti-HIV drug that showcases the compound's potential in antiviral therapy .
  • Antibacterial Agents : Various derivatives exhibit significant antibacterial properties, making them candidates for developing new antibiotics .
  • Anti-inflammatory Compounds : Research indicates that derivatives can inhibit pro-inflammatory cytokines, positioning them as potential treatments for inflammatory diseases.

Agrochemicals

In agriculture, this compound is employed in synthesizing herbicides and pesticides. Its reactive nature allows for modifications that enhance the efficacy and selectivity of these agrochemicals .

Material Science

The compound is also used in textile chemistry to improve the anti-pilling properties of cellulose-based fabrics. It reacts with cellulose fibers through nucleophilic substitution, forming covalent bonds that enhance durability and resistance to abrasion .

Case Study 1: Synthesis of Etravirine

Etravirine was synthesized using this compound as a starting material. The process involved several steps including nucleophilic substitution reactions with various amines to introduce necessary functional groups for antiviral activity. This case highlights the compound's versatility in medicinal chemistry .

Case Study 2: Antibacterial Derivatives

Research demonstrated that derivatives synthesized from this compound exhibited potent antibacterial activity against resistant strains of bacteria. The structure-activity relationship (SAR) studies indicated that specific substitutions at the 2 and 4 positions significantly enhanced biological activity .

Mechanism of Action

The mechanism of action of 2,4,6-Trichloropyrimidine primarily involves its reactivity towards nucleophiles. The chlorine atoms in the compound are highly electron-withdrawing, making the pyrimidine ring susceptible to nucleophilic attack. This reactivity is exploited in various synthetic processes to create substituted pyrimidines with desired properties .

Comparison with Similar Compounds

Chemical Structure and Reactivity

2,4,6-Trichloropyrimidine’s reactivity stems from its three chlorine atoms at positions 2, 4, and 6, enabling sequential nucleophilic substitutions. For example, it reacts with phenoxide ions to yield mono-, di-, or trisubstituted pyrimidines, with product distributions influenced by reaction conditions . In contrast:

  • 2,4,5-Trichloropyrimidine (CAS: 5750-76-5) has chlorine atoms at positions 2, 4, and 3. This positional difference alters reactivity, favoring substitutions at less sterically hindered sites .
  • 4,5,6-Trichloropyrimidine-2-carboxamide incorporates a carboxamide group at position 2, directing substitutions toward pharmacological applications, such as enzyme inhibition .

Physical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Reference
This compound 3764-01-0 C₄HCl₃N₂ 183.42 23–25 210–215
2,4,5-Trichloropyrimidine 5750-76-5 C₄HCl₃N₂ 183.42 Not reported Not reported

The 2,4,6-isomer is more extensively studied, with well-documented physical properties compared to its analogs.

Key Research Findings

Synthetic Efficiency : The synthesis of this compound achieves yields of 77–80% with high purity (>99%) using POCl₃ and barbituric acid, making it cost-effective for industrial production .

Textile Performance : Silk treated with this compound shows a 16–27% increase in crease recovery angle and improved dye uptake (K/S value) without significant strength loss .

Antimicrobial Derivatives : Substitution with fluorobenzothiazole groups enhances antibacterial activity, with compound 3f demonstrating the highest efficacy .

Biological Activity

2,4,6-Trichloropyrimidine is a chlorinated derivative of pyrimidine that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate its pharmacological potential, particularly in anti-inflammatory and anticancer applications.

Chemical Structure and Synthesis

This compound features three chlorine atoms at positions 2, 4, and 6 of the pyrimidine ring. The compound can be synthesized through nucleophilic aromatic substitution reactions, which allow for the introduction of various functional groups that can enhance its biological activity .

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For example:

  • Inhibition of COX Enzymes : Compounds derived from this compound have been shown to inhibit cyclooxygenase (COX-1 and COX-2) enzymes. The IC50 values for some derivatives against COX-2 were reported as low as 0.04 μM, comparable to the standard drug celecoxib .
  • In Vivo Studies : In animal models such as carrageenan-induced paw edema and cotton pellet-induced granuloma tests, certain pyrimidine derivatives demonstrated effective anti-inflammatory responses similar to indomethacin . The effective doses (ED50) of these compounds ranged from 8.23 to 11.60 μM.

2. Anticancer Activity

The compound has also been investigated for its potential in cancer therapy:

  • PI3K/AKT Pathway Inhibition : In studies involving C4-2 prostate cancer cells, which exhibit constitutive activation of the PI3K/AKT signaling pathway due to mutations in the PTEN gene, derivatives of this compound were found to inhibit this pathway effectively. Western blot analyses indicated a reduction in phosphorylation of AKT at S473 and T308 in treated cells .
  • Cell Viability Assays : The biological activity was quantified using cell viability assays where the IC50 values for certain triazine derivatives containing the trichloropyrimidine moiety were assessed. These compounds showed promising results in inhibiting cell proliferation in cancer cell lines .

Case Study 1: Anti-inflammatory Effects

A study investigated a series of pyrimidine derivatives synthesized from this compound. The results indicated that these compounds significantly reduced inflammation markers in vitro and in vivo models. The most potent compounds displayed ED50 values lower than those of traditional anti-inflammatory medications .

Case Study 2: Anticancer Efficacy

In another research effort focusing on prostate cancer cells, several triazine derivatives based on this compound were tested for their ability to inhibit the PI3K/AKT pathway. Results showed a marked decrease in cancer cell viability and significant inhibition of tumor growth in xenograft models .

Summary of Findings

Biological ActivityMechanismIC50/ED50 Values
Anti-inflammatoryCOX-1/COX-2 inhibitionCOX-2: 0.04 μM; ED50: 8.23 - 11.60 μM
AnticancerPI3K/AKT pathway inhibitionIC50 values vary by derivative

Q & A

Q. Basic: What is a reliable laboratory-scale synthesis method for 2,4,6-trichloropyrimidine?

Answer: The compound is synthesized via chlorination of barbituric acid using phosphorus oxychloride (POCl₃) under reflux at 140°C. Key steps include stoichiometric control of POCl₃ (3–5 equivalents) and catalytic dimethylformamide (DMF) to enhance reactivity. Post-reaction, excess POCl₃ is quenched with ice, and the product is extracted using dichloromethane, followed by distillation (bp: 210–215°C) to isolate pure this compound .

Q. Basic: How can NMR and mass spectrometry confirm the structure of this compound derivatives?

Answer:

  • ¹H NMR : Aromatic protons in substituted pyrimidines appear as singlets (δ 8.5–9.0 ppm for pyrimidine protons).
  • ¹³C NMR : Chlorinated carbons resonate at δ 150–160 ppm.
  • Mass Spectrometry : The molecular ion peak (M⁺) at m/z 183.42 confirms the base structure. Fragmentation patterns (e.g., loss of Cl groups) aid in identifying substitution sites .

Q. Basic: What purification methods are effective for isolating this compound?

Answer: Vacuum distillation (bp: 210–215°C) is optimal due to its low melting point (23–25°C). Recrystallization from hexane/ethyl acetate (1:3) yields high-purity crystals. Purity (>97%) is confirmed via GC-MS or HPLC with a C18 column and acetonitrile/water mobile phase .

Q. Advanced: How can unexpected regioselectivity in nucleophilic substitution reactions of this compound be addressed?

Answer: Regioselectivity depends on the nucleophile’s steric/electronic profile and reaction conditions. For example:

  • Electron-rich phenols preferentially substitute the 4-position due to resonance stabilization.
  • Bulky amines target the 2-position to minimize steric hindrance.
    Use kinetic vs. thermodynamic control (e.g., low-temperature for kinetic products, reflux for thermodynamic). Monitor intermediates via LC-MS to optimize conditions .

Q. Advanced: How can computational modeling aid in understanding SNAr reaction kinetics for this compound?

Answer: Automated kinetic models (e.g., MATLAB or COPASI) integrate experimental data (reaction rates, substituent effects) to predict rate constants and intermediate stability. For instance, ethyl 4-aminobutanoate reacts preferentially at the 4-position due to lower activation energy (ΔG‡ ≈ 25 kJ/mol). Validate models with time-resolved ¹H NMR or in situ IR spectroscopy .

Q. Advanced: How to resolve contradictions in substituent effects on reactivity?

Answer: Conflicting data may arise from solvent polarity, temperature, or competing pathways. For example:

  • Polar aprotic solvents (DMF, DMSO) accelerate SNAr but may stabilize intermediates.
  • Electron-withdrawing groups on nucleophiles can paradoxically reduce reactivity due to destabilized transition states.
    Design DOE (Design of Experiments) to isolate variables, and use Hammett plots to correlate substituent effects with reaction rates .

Q. Basic: What safety protocols are critical when handling this compound?

Answer: Use PPE (nitrile gloves, goggles, fume hood) due to acute toxicity (LD50: 250 mg/kg in rats). Avoid skin contact (irritant) and inhalation (respiratory hazard). Store in airtight containers at 2–8°C. In case of exposure, rinse with water and seek medical attention .

Q. Advanced: How to design this compound derivatives for antiretroviral activity?

Answer: Introduce diarylpyrimidine (DAPY) motifs via sequential substitution:

Primary substitution : Attach a 4-cyanophenylamino group at the 4-position.

Secondary substitution : Add small groups (NH₂, OCH₃) at the 2-position.

Tertiary substitution : Incorporate aryl-carbonyl linkers at the 6-position.
Evaluate HIV reverse transcriptase inhibition via enzymatic assays (IC50 < 10 nM for lead compounds) .

Q. Advanced: How to optimize regiochemical control in trisubstituted pyrimidine synthesis?

Answer: Use orthogonal protecting groups or sequential substitution:

Step 1 : React with sodium amide to substitute the 6-position.

Step 2 : Use phenoxide ions for the 4-position.

Step 3 : Introduce amines at the 2-position.
Monitor reaction progress via TLC (hexane:EtOAc = 4:1) and characterize intermediates via HRMS .

Q. Basic: What are common spectral artifacts in characterizing this compound?

Answer:

  • NMR : Residual solvent peaks (e.g., DMSO-d6 at δ 2.5 ppm) may overlap with pyrimidine signals. Use deuterated chloroform for clarity.
  • MS : Chlorine isotope patterns (³⁵Cl:³⁷Cl = 3:1) confirm molecular composition. Adjust ionization (ESI vs. EI) to avoid fragmentation .

Properties

IUPAC Name

2,4,6-trichloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4HCl3N2/c5-2-1-3(6)9-4(7)8-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVIABCMTHHTGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5049287
Record name 2,4,6-Trichloropyrimidine
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Molecular Weight

183.42 g/mol
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CAS No.

3764-01-0
Record name 2,4,6-Trichloropyrimidine
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Record name Pyrimidine, 2,4,6-trichloro-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,4,6-Trichloropyrimidine

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